4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its molecular structure allows it to bind to active sites of enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)benzoic acid: An organic compound with applications in drug development.
Methylaminoquinolines: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
4-(Dimethylamino)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and its versatile reactivity.
Properties
CAS No. |
89567-70-4 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(dimethylamino)-2-oxo-1-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c1-16(2)13-8-9-17(14(18)12(13)10-15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
NVWSVCHFZFMMPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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